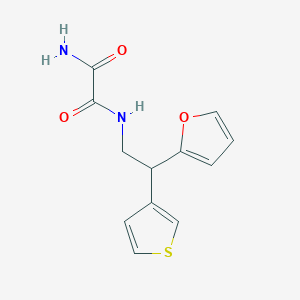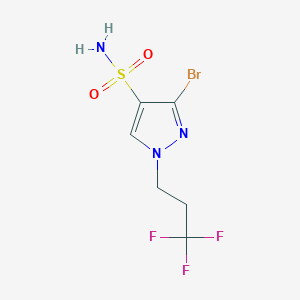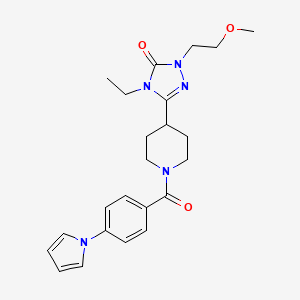
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide inhibits the activity of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide by binding to its active site. N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a demethylase that catalyzes the removal of N6-methyladenosine (m6A) from RNA molecules. m6A is the most prevalent internal modification in mRNA, and its removal by N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide regulates mRNA stability, splicing, and translation. By inhibiting N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide increases the levels of m6A in mRNA, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been shown to have several biochemical and physiological effects. It has been found to reduce body weight and improve glucose tolerance in obese mice. It also improves insulin sensitivity and reduces liver fat accumulation. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has several advantages for lab experiments. It is a specific and potent inhibitor of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, making it a valuable tool for studying the role of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide in various cellular processes. However, it has some limitations, including its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has several potential future directions. It can be further studied as a therapeutic agent for obesity, type 2 diabetes, and cancer. It can also be used to study the role of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide in other cellular processes, such as circadian rhythm and RNA splicing. In addition, the synthesis method can be further optimized to improve the yield and purity of the compound.
Conclusion:
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It inhibits the activity of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, which plays a crucial role in regulating energy homeostasis and metabolism. It has several biochemical and physiological effects and can be a valuable tool for studying the role of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide in various cellular processes. Further research can lead to its potential as a therapeutic agent for various diseases.
Synthesemethoden
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide can be synthesized using a multi-step process involving the reaction of furan-2-carboxylic acid with thiophene-3-carboxylic acid to form a diacid intermediate. This intermediate is then reacted with 2-aminoethyl oxalyl amide to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to inhibit the activity of fat mass and obesity-associated protein (N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide), which plays a crucial role in regulating energy homeostasis and metabolism. N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been linked to several diseases, including obesity, type 2 diabetes, and cancer. Therefore, N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been studied as a potential treatment for these diseases.
Eigenschaften
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-6-9(8-3-5-18-7-8)10-2-1-4-17-10/h1-5,7,9H,6H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNVXLFHJRHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2621906.png)
![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)
![Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B2621908.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2621909.png)
![{Imidazo[1,2-b]pyridazin-2-yl}methanol](/img/structure/B2621911.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2621912.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2621915.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxamide](/img/structure/B2621917.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2621924.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)